Enzymatic Enantioselectivity: Rhodococcus sp. ME6 Carboxylesterase Kinetic Resolution of Methyl 3-Chloro-2-Methylpropanoate vs. Non-Chiral Chloro-Esters
Methyl 3-chloro-2-methylpropanoate (MeCMPA) undergoes enantioselective hydrolysis catalyzed by a carboxylesterase from Rhodococcus sp. ME6, yielding an enantioselectivity factor E = 9 (±1) [1]. This E value represents the ratio of specificity constants (k_cat/K_M) for the two enantiomers and provides a quantitative measure of the enzyme's ability to discriminate between (R)- and (S)-MeCMPA. Using a crude enzyme preparation, 1 g of racemic MeCMPA was resolved at 47% conversion (c = 47%) with a substrate enantiomeric excess of 59% (ee_S = 59%) after 24 h incubation [1]. The enzyme demonstrated a half-life of approximately 40 h at 20 °C, with optimal pH of 8.0 and temperature optimum of 50 °C [1]. By contrast, methyl 3-chloropropionate and methyl 2-chloropropionate lack a chiral center and therefore cannot undergo any enantioselective enzymatic resolution, yielding E values of zero in principle. This constitutes a qualitative and quantitative differentiation unique to MeCMPA.
| Evidence Dimension | Enantioselectivity factor (E value) for carboxylesterase-catalyzed hydrolysis |
|---|---|
| Target Compound Data | E = 9 (±1); c = 47%, ee_S = 59% at 24 h; enzyme half-life ~40 h at 20 °C; pH optimum 8.0; T_opt 50 °C |
| Comparator Or Baseline | Methyl 3-chloropropionate (CAS 6001-87-2) and Methyl 2-chloropropionate (CAS 17639-93-9): E value not applicable (achiral compounds, no enantioselective hydrolysis possible) |
| Quantified Difference | E = 9 (±1) for MeCMPA vs. E = 0 (no enantioselectivity) for achiral comparators; effective enantiomeric enrichment (ee_S = 59%) achievable only with MeCMPA |
| Conditions | Rhodococcus sp. ME6 crude carboxylesterase; substrate concentration enabling 1 g resolution; pH 8.0, 20 °C incubation; 24 h reaction time |
Why This Matters
The demonstrated enantioselectivity (E = 9) enables procurement of enantiomerically enriched 3-chloro-2-methylpropionic acid for chiral API synthesis—a capability entirely absent in achiral chloro-ester alternatives, directly impacting the choice of starting material for asymmetric synthesis workflows.
- [1] Smith, M.R.; van den Tweel, W.J.J.; Kierkels, J.G.T.; de Bont, J.A.M. Enantioselective resolution of methylesters of 3-chloro-2-methylpropionate by a carboxylesterase from Rhodococcus sp. ME6. Enzyme and Microbial Technology, 1992, 14(11), 893-897. DOI: 10.1016/0141-0229(92)90052-p. View Source
